肾上腺素磺酸-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epinephrine Sulfonic Acid-d3, also known by its synonyms HY-139483S and CS-0202607, is a compound with the molecular formula C9H13NO5S . It has a molecular weight of 250.29 g/mol . It is the deuterium-labeled version of Epinephrine Sulfonic Acid .

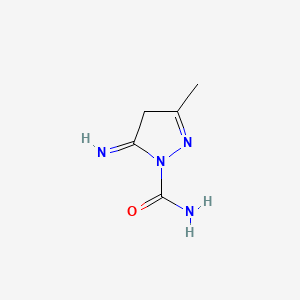

Molecular Structure Analysis

The IUPAC name for Epinephrine Sulfonic Acid-d3 is 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid . The InChI string and the Canonical SMILES are also provided for further structural analysis .

Physical And Chemical Properties Analysis

Epinephrine Sulfonic Acid-d3 has a molecular weight of 250.29 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 250.07027393 g/mol .

科学研究应用

药物开发中的示踪剂

肾上腺素磺酸-d3是一种氘标记化合物 . 氢、碳和其他元素的稳定重同位素已被纳入药物分子,主要用作药物开发过程中的定量示踪剂 .

热力学研究

This compound可用于热力学研究。 例如,它已被用于了解肾上腺素在有毒阳离子存在下的溶液行为 .

与有毒阳离子相互作用的研究

研究了肾上腺素与不同有毒阳离子(甲基汞(II):CH3Hg+;二甲基锡(IV):(CH3)2Sn2+;二氧铀(VI):UO22+)在不同离子强度下和T = 298.15 K(对于(CH3)2Sn2+,T = 310.15 K)的NaCl水溶液中的相互作用 .

质子化焓变的测定

This compound可用于测定肾上腺素的质子化焓变 .

螯合能力的评价

使用pL0.5参数的计算来评估肾上腺素对所研究阳离子的螯合能力 .

药物评价与研究

This compound可用于药物评价与研究。 例如,它已被用于评价肾上腺素注射液,该药物可用于提高与败血性休克相关的低血压成年患者的平均动脉压 .

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Epinephrine Sulfonic Acid-d3 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用机制

Target of Action

Epinephrine Sulfonic Acid-d3, a deuterium labeled variant of Epinephrine Sulfonic Acid , primarily targets alpha-adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes such as the control of vascular permeability and vasodilation .

Mode of Action

Epinephrine Sulfonic Acid-d3 interacts with its targets, the alpha-adrenergic receptors, to exert its effects. Through its action on these receptors, it minimizes the vasodilation and increased vascular permeability that occurs during anaphylaxis, which can cause the loss of intravascular fluid volume as well as hypotension .

Biochemical Pathways

The compound is part of the catecholamine biosynthetic pathway. It is regulated via genetic control of its biosynthetic enzyme, phenylethanolamine N-methyltransferase (PNMT). In response to stress, such as immobilization (IMMO) stress, the PNMT gene in the adrenal medulla is activated via Egr-1 and Sp1 induction .

Pharmacokinetics

Studies on epinephrine, a closely related compound, suggest that intramuscular injection is superior to subcutaneous injection

Result of Action

The primary result of Epinephrine Sulfonic Acid-d3’s action is the minimization of vasodilation and increased vascular permeability during anaphylaxis . This helps prevent the loss of intravascular fluid volume and hypotension, thereby mitigating the effects of anaphylactic reactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Epinephrine Sulfonic Acid-d3 can be achieved through a multistep reaction process. The first step involves the synthesis of Epinephrine-d3, which is then converted to Epinephrine Sulfonic Acid-d3 through sulfonation. The sulfonation reaction is carried out using sulfur trioxide and dimethylformamide as the solvent.", "Starting Materials": [ "Phenylalanine-d5", "3,4-dihydroxyphenylglycine-d3", "Chloroacetyl chloride", "Sodium hydroxide", "Sulfur trioxide", "Dimethylformamide", "Water" ], "Reaction": [ "Step 1: Phenylalanine-d5 is converted to 3,4-dihydroxyphenylglycine-d3 through a series of reactions including decarboxylation, oxidation, and reduction.", "Step 2: 3,4-dihydroxyphenylglycine-d3 is then reacted with chloroacetyl chloride in the presence of sodium hydroxide to form Epinephrine-d3.", "Step 3: Epinephrine-d3 is then sulfonated using sulfur trioxide and dimethylformamide as the solvent to form Epinephrine Sulfonic Acid-d3.", "Step 4: The product is purified through crystallization or chromatography and dried to obtain the final product." ] } | |

CAS 编号 |

1346604-55-4 |

分子式 |

C9H13NO5S |

分子量 |

250.283 |

IUPAC 名称 |

1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |

InChI |

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |

InChI 键 |

TYYGQMPOZGEFQL-FIBGUPNXSA-N |

SMILES |

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |

同义词 |

3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。